![molecular formula C20H23N5O2S B2862282 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-90-9](/img/structure/B2862282.png)
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . This compound is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, including “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide”, involves various synthetic approaches . The protocol involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Scientific Research Applications
Anticancer Activity
Compounds from the triazolopyridazine class have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The presence of the ethoxyphenyl group in N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could potentially enhance its interaction with cancerous cells, making it a promising candidate for anticancer drug development .
Antimicrobial Properties
The triazolopyridazine derivatives are also known for their antimicrobial effects. They can inhibit the growth of various bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains. The sulfanylacetamide moiety in this compound may contribute to its antimicrobial efficacy .
Analgesic and Anti-inflammatory Uses
These compounds have shown analgesic and anti-inflammatory activities, which could be beneficial in the treatment of chronic pain and inflammatory diseases. The structural features of N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggest that it may interact with biological targets involved in pain perception and inflammation .
Antioxidant Effects
Triazolopyridazine derivatives can act as antioxidants, protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders. The compound’s ability to donate electrons and neutralize free radicals could be harnessed for therapeutic purposes .
Antiviral Activity
The structural complexity of triazolopyridazines allows them to bind to viral proteins, potentially inhibiting viral replication. This makes N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide a candidate for exploration as an antiviral agent .
Enzyme Inhibition
This class of compounds has been reported to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and aromatase, which are therapeutic targets for conditions like glaucoma, Alzheimer’s disease, and breast cancer, respectively. The specific interactions of N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with these enzymes could be studied further for drug development .
Antitubercular Potential
Given the urgent need for new treatments against tuberculosis, the triazolopyridazine derivatives’ potential as antitubercular agents is of significant interest. The compound could be evaluated for its efficacy against Mycobacterium tuberculosis .
Drug Design and Development
The unique structure of N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide makes it a valuable scaffold in drug design. Its ability to be modified and interact with various biological targets provides a versatile platform for the development of new pharmaceuticals .
Future Directions
The future directions for “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” and similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
It’s suggested that similar compounds may inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell growth and proliferation .
Result of Action
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSCQYDBWJVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.